BUB1 Kinase Inhibitor Synthetic Utility: 1-Benzyl-3-chloro-1H-indazole vs. 1-Benzyl-1H-indazole
1-Benzyl-3-chloro-1H-indazole is explicitly claimed as a key synthetic intermediate in the preparation of benzyl-substituted indazole BUB1 kinase inhibitors, a class of compounds targeting the mitotic checkpoint for oncology applications [1]. The 3-chloro substituent serves as a critical synthetic handle for further derivatization (e.g., via Suzuki or amination reactions), a functional capability absent in the corresponding 1-benzyl-1H-indazole without a C3 leaving group. The patent literature demonstrates that the 3-chloro intermediate enables the construction of a focused library of potent BUB1 inhibitors.
| Evidence Dimension | Synthetic utility in BUB1 inhibitor patent claims |
|---|---|
| Target Compound Data | Explicitly claimed as intermediate in WO2015/063003 and related filings |
| Comparator Or Baseline | 1-Benzyl-1H-indazole (CAS 77291-89-7): not claimed as intermediate; lacks C3 functional handle |
| Quantified Difference | Qualitative: C3-Cl provides synthetic handle; C3-H does not |
| Conditions | Patent analysis of benzyl-substituted indazole kinase inhibitor synthetic routes |
Why This Matters
Procurement of this specific 3-chloro intermediate is required to execute published, patent-protected synthetic routes to BUB1 inhibitors; generic indazoles cannot serve as drop-in replacements.
- [1] Lombardi Borgia, A., et al. (2015). BENZYL SUBSTITUTED INDAZOLES AS BUB1 KINASE INHIBITORS. U.S. Patent Application No. 20170273980. View Source
